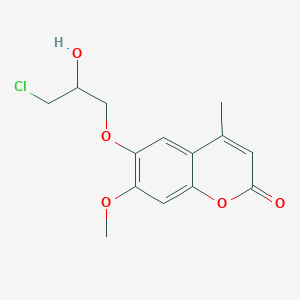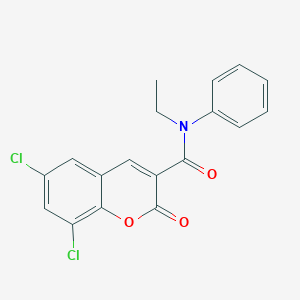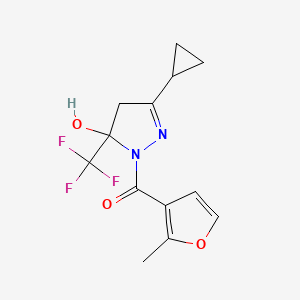
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one, also known as Clodronate, is a bisphosphonate drug that has been used for the treatment of bone disorders such as osteoporosis, Paget's disease, and bone metastases. Clodronate has also been studied for its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases.
Mecanismo De Acción
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one exerts its therapeutic effects by inhibiting the activity of osteoclasts, which are responsible for bone resorption. This compound is taken up by osteoclasts and induces apoptosis, leading to a reduction in bone resorption and an increase in bone density. This compound also has anti-inflammatory effects and has been shown to inhibit the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including an increase in bone mineral density, a reduction in bone turnover, and a decrease in the incidence of fractures. This compound has also been shown to have anti-inflammatory effects, including a reduction in the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively deplete macrophages in vivo, which allows for the study of their role in various physiological processes. However, this compound has limitations, including potential off-target effects and the need for multiple injections to achieve macrophage depletion.
Direcciones Futuras
Future research on 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one could focus on its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on other cell types and physiological processes. Finally, the development of more selective and efficient methods for macrophage depletion could improve the utility of this compound in research.
Métodos De Síntesis
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the condensation of 4-methylcoumarin with chloroacetaldehyde and subsequent reaction with phosphorus trichloride and sodium hydroxide. The final product is obtained by reacting the intermediate with methanol and hydrochloric acid.
Aplicaciones Científicas De Investigación
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various medical fields. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been used to deplete macrophages in vivo and study their role in immune responses. In infectious diseases, this compound has been used to investigate the role of macrophages in host defense against pathogens.
Propiedades
IUPAC Name |
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO5/c1-8-3-14(17)20-11-5-12(18-2)13(4-10(8)11)19-7-9(16)6-15/h3-5,9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGDVNDLHBQBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(CCl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)
![ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6096145.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096151.png)
![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6096162.png)

![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![4-oxo-N-(1-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096179.png)
![4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6096195.png)
![methyl N-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-N-methylglycinate](/img/structure/B6096200.png)
![4-[4-(2-ethoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6096209.png)
![3-[1-(4-methylphenyl)propyl]pteridin-4(3H)-one](/img/structure/B6096217.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)

